Usp1-IN-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Usp1-IN-6 est un inhibiteur puissant de l'ubiquitine-protéine spécifique protéase 1 (USP1), une enzyme de déubiquitination impliquée dans divers processus cellulaires, notamment la réponse aux dommages de l'ADN et la régulation du cycle cellulaire. This compound a montré un potentiel significatif dans la thérapie anticancéreuse, en particulier pour surmonter la résistance à certains agents chimiothérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Usp1-IN-6 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de température et de pression pour garantir un rendement et une pureté optimaux. Les voies de synthèse détaillées sont souvent exclusives et peuvent nécessiter l'accès à des bases de données chimiques spécialisées ou à des publications .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'adaptation des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour une production à grande échelle, la garantie d'une qualité constante et le respect des normes réglementaires de fabrication pharmaceutique. L'utilisation de réacteurs automatisés et de la chimie en flux continu pourrait améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Usp1-IN-6 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (p. ex., le peroxyde d'hydrogène), les agents réducteurs (p. ex., le borohydrure de sodium) et divers catalyseurs. Les conditions de réaction telles que la température, le pH et le choix du solvant sont cruciales pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction pourrait produire des formes réduites de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier le rôle de l'USP1 dans diverses réactions et voies chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires tels que la réparation de l'ADN, la régulation du cycle cellulaire et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour traiter les cancers, en particulier ceux résistants aux thérapies conventionnelles.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de l'USP1, empêchant ainsi la déubiquitination des protéines cibles. Cela conduit à l'accumulation de protéines ubiquitinées, ce qui peut affecter divers processus cellulaires. L'inhibition de l'USP1 perturbe les mécanismes de réparation de l'ADN, rendant les cellules cancéreuses plus sensibles aux agents dommageables pour l'ADN. Les cibles moléculaires impliquées comprennent l'antigène nucléaire de la cellule en prolifération (PCNA) et d'autres protéines associées à la réponse aux dommages de l'ADN .

Applications De Recherche Scientifique

Usp1-IN-6 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of USP1 in various chemical reactions and pathways.

Biology: Investigated for its effects on cellular processes such as DNA repair, cell cycle regulation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies.

Mécanisme D'action

Usp1-IN-6 exerts its effects by inhibiting the activity of USP1, thereby preventing the deubiquitination of target proteins. This leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes. The inhibition of USP1 disrupts DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents. Molecular targets involved include proliferating cell nuclear antigen (PCNA) and other proteins associated with the DNA damage response .

Comparaison Avec Des Composés Similaires

Composés similaires

USP1-IN-5 : Un autre inhibiteur puissant de l'USP1 avec une activité biologique similaire.

KSQ-4279 : Un inhibiteur de l'USP1 avec un mécanisme d'action distinct et un profil de résistance.

Pimozide : Un inhibiteur de l'USP1 connu utilisé en association avec d'autres agents chimiothérapeutiques .

Unicité de Usp1-IN-6

This compound se distingue par sa forte puissance et sa spécificité pour l'USP1. Il a montré des résultats prometteurs dans les études précliniques, en particulier pour surmonter la résistance aux inhibiteurs de la PARP dans les cancers déficients en BRCA1. Son mécanisme d'action unique et sa capacité à induire des lacunes d'ADN monobrin en font un outil précieux dans la recherche et la thérapie contre le cancer .

Propriétés

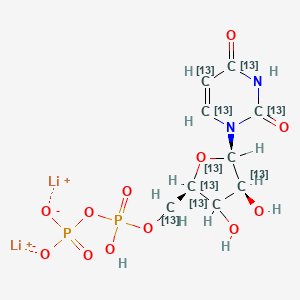

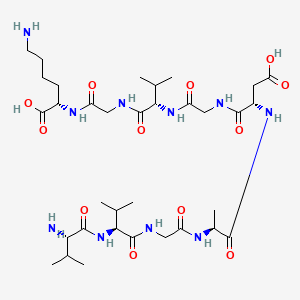

Formule moléculaire |

C29H27F3N8O |

|---|---|

Poids moléculaire |

560.6 g/mol |

Nom IUPAC |

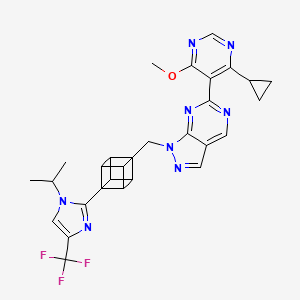

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]cuban-1-yl]methyl]pyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C29H27F3N8O/c1-11(2)39-8-14(29(30,31)32)37-26(39)28-19-16-20(28)18-21(28)17(19)27(16,18)9-40-24-13(7-36-40)6-33-23(38-24)15-22(12-4-5-12)34-10-35-25(15)41-3/h6-8,10-12,16-21H,4-5,9H2,1-3H3 |

Clé InChI |

MUEMGFUBVLZUKF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N1C=C(N=C1C23C4C5C2C6C3C4C56CN7C8=NC(=NC=C8C=N7)C9=C(N=CN=C9OC)C1CC1)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

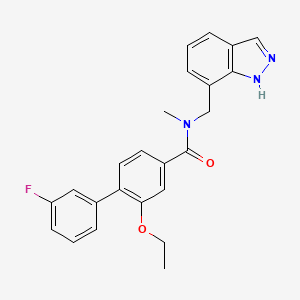

![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)